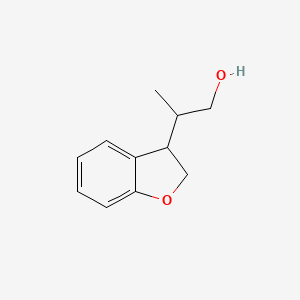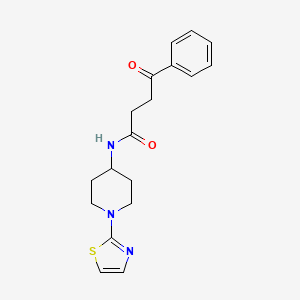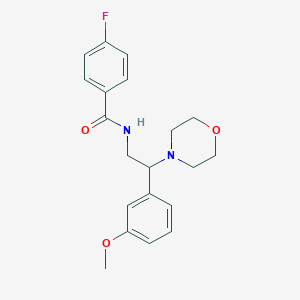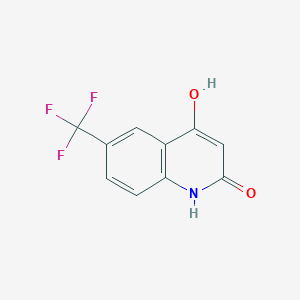![molecular formula C16H10F3NOS B2743359 5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol CAS No. 924868-98-4](/img/structure/B2743359.png)
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol (5-Phenyl-2-TFMPT) is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of many compounds, including those with pharmaceutical applications. 5-Phenyl-2-TFMPT has a wide range of applications in a variety of fields, including biochemistry, pharmacology, and drug discovery. Additionally, the paper will provide a list of potential future directions for research involving 5-Phenyl-2-TFMPT.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol and related thiazole derivatives are key intermediates in the synthesis of complex organic compounds. For instance, thiazole and thiadiazole derivatives have been extensively studied for their potential in creating new drugs due to their significant pharmacological activities. The combination of thiadiazole and triazole heterocycles in one molecule has been explored to enhance the likelihood of discovering substances with specific biological activity. Optimal synthesis conditions for such derivatives aim to establish their structure and physical properties for further biological evaluation (Hotsulia & Fedotov, 2019).
Electronic and Optical Materials
Novel thiazole oligomers, including those with trifluoromethylphenyl groups, have been developed as n-type semiconductors for organic field-effect transistors (OFETs). These materials exhibit excellent n-type performance with high electron mobilities due to their ability to form closely packed two-dimensional columnar structures. Such structural organization is crucial for achieving high-performance n-type FETs, with electron mobility enhancements reported up to 1.83 cm²/Vs on OTS-treated substrates (Ando et al., 2005).
Biological Activity
Research into the biological activity of thiazole derivatives reveals their potential as antimicrobial and anticancer agents. For example, studies on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have demonstrated potent anticancer activities. These findings suggest the viability of thiazole-based compounds in the development of new pharmacophores for cancer treatment (Gomha et al., 2017).
Environmental and Sensory Applications
Thiazole derivatives have also been applied in environmental and sensory contexts, such as the development of chemosensors for the detection of ions or organic vapors. A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrated multifluorescence emissions and high sensitivity for physiological pH sensing, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Propriétés
IUPAC Name |
5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-8-4-7-11(9-12)15-20-14(21)13(22-15)10-5-2-1-3-6-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXEFAKRSPYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2743279.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2743283.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)







![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)
